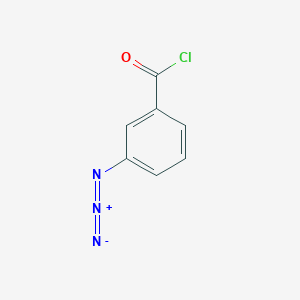
3-Azidobenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azidobenzoyl chloride is a useful research compound. Its molecular formula is C7H4ClN3O and its molecular weight is 181.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1.1. Synthesis of Bioactive Compounds
3-Azidobenzoyl chloride serves as a key intermediate in the synthesis of various bioactive molecules. Its azide functional group allows for click chemistry reactions, particularly the formation of triazoles, which are significant in drug development. For example, it can be reacted with terminal alkynes to yield 1,2,3-triazoles that exhibit promising anticancer and antimicrobial properties .
Case Study: Anticancer Agents
A study demonstrated the synthesis of triazole derivatives from this compound that showed potent activity against cancer cell lines. The incorporation of the azide group facilitated the formation of diverse libraries of compounds for screening against various cancer types .
Chemical Biology
2.1. Bioconjugation Applications
In chemical biology, this compound is utilized for bioconjugation purposes. Its azide group can selectively react with alkynes in biological systems, allowing for the labeling and tracking of biomolecules . This property is particularly useful in studying protein interactions and cellular processes.
Case Study: Protein Labeling
Research has shown that this compound can be used to label proteins in vitro, facilitating the study of protein dynamics and interactions within living cells. The resulting conjugates can be analyzed using mass spectrometry or fluorescence microscopy to gain insights into cellular mechanisms .
Material Science
3.1. Development of Functional Materials
The compound is also explored in material science for developing functional polymers and nanomaterials. Its ability to participate in click reactions enables the creation of materials with tailored properties for specific applications such as drug delivery systems and sensors.
Case Study: Drug Delivery Systems
In one study, polymers synthesized from this compound were used to create nanoparticles for targeted drug delivery. These nanoparticles demonstrated enhanced stability and controlled release profiles, making them suitable for therapeutic applications .
This compound is classified as hazardous due to its potential to cause severe skin burns and eye damage. Proper safety measures should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves and goggles.
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The acyl chloride group readily participates in nucleophilic substitutions under mild conditions. Key reactions include:
Reaction with Amines
3-Azidobenzoyl chloride reacts with primary/secondary amines to form stable amides. For example:
3 Azidobenzoyl chloride+R NH2→3 Azidobenzamide+HCl
Conditions : Conducted in dichloromethane (DCM) or tetrahydrofuran (THF) with a base (e.g., triethylamine) at 0–25°C .
Substitution by Hydroxides/Alcohols
Alcohols or phenols displace the chloride to yield esters:
3 Azidobenzoyl chloride+R OH→3 Azidobenzoate ester+HCl
Catalysts : 4-Dimethylaminopyridine (DMAP) enhances reaction rates .
Table 1: Nucleophilic Substitution Outcomes
| Nucleophile | Product | Yield (%) | Conditions |
|---|---|---|---|
| Benzylamine | 3-Azidobenzamide | 92 | DCM, 0°C, Et3 |
| N | |||
| Phenol | 3-Azidophenyl benzoate | 85 | THF, RT, DMAP |
Cycloaddition (Click Chemistry)
The azide group enables copper-catalyzed alkyne-azide cycloaddition (CuAAC), forming 1,2,3-triazoles:
3 Azidobenzoyl chloride+AlkyneCu I Triazole linked benzoyl derivative
Key Features :
-
Selectivity : Reacts exclusively with terminal alkynes under Cu(I) catalysis .
-
Efficiency : Proceeds in water or polar solvents at 25–50°C with >95% conversion .
Table 2: CuAAC Reaction Parameters
| Alkyne | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Phenylacetylene | CuSO4 | |||
| /NaAsc | H2 | |||
| O | 2 | 98 | ||
| Propargyl alcohol | CuI | DMF | 4 | 92 |
Eigenschaften
CAS-Nummer |
39986-42-0 |
|---|---|
Molekularformel |
C7H4ClN3O |
Molekulargewicht |
181.58 g/mol |
IUPAC-Name |
3-azidobenzoyl chloride |
InChI |
InChI=1S/C7H4ClN3O/c8-7(12)5-2-1-3-6(4-5)10-11-9/h1-4H |
InChI-Schlüssel |
FZOJLVMQAKLXSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















